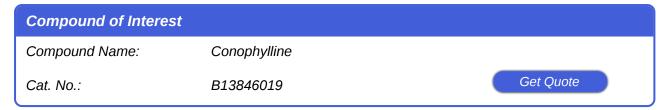


Conophylline from Tabernaemontana divaricata: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **conophylline**, a promising vinca alkaloid isolated from the medicinal plant Tabernaemontana divaricata. This document consolidates key information on its extraction, purification, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Quantitative Data Summary

The following tables summarize the reported yield of **conophylline** from Tabernaemontana divaricata and its cytotoxic activity against various cancer cell lines.

Table 1: Yield of **Conophylline** from Tabernaemontana divaricata

Plant Part	Extraction Method	Yield of Conophylline	Reference
Leaves (double flower variety)	Ethanol extract	116 mg/kg	[1]

Table 2: Cytotoxic Activity of **Conophylline** (IC50 values)



Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Human Promyelocytic Leukemia	0.17	[2]
SMMC-7721	Human Hepatocellular Carcinoma	0.35	[2]
A-549	Human Lung Carcinoma	0.21	[2]
MCF-7	Human Breast Adenocarcinoma	1.02	[2]
SW480	Human Colorectal Adenocarcinoma	1.49	[2]

Experimental Protocols

This section details the methodologies for the extraction and purification of **conophylline** from Tabernaemontana divaricata, based on established phytochemical procedures.

Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the leaves of Tabernaemontana divaricata.

Objective: To obtain a crude alkaloid extract from the plant material.

Materials:

- Dried and powdered leaves of Tabernaemontana divaricata
- Methanol
- 10% Acetic acid
- Chloroform
- · Ammonium hydroxide



- n-Hexane
- Distilled water
- Rotary evaporator
- Separatory funnel
- · Filter paper

Procedure:

- Maceration: Soak the coarsely powdered aerial parts (e.g., 800 g) of T. divaricata in methanol (e.g., 15 liters) in a percolator for one week.[3]
- Concentration: Drain, filter, and concentrate the extract under reduced pressure using a rotary film evaporator. Repeat the extraction process three times. Combine all extracts and dry them in a vacuum desiccator.[3]
- Defatting: Dissolve the dried methanolic extract in distilled water (e.g., 750 ml) and defat the aqueous solution by partitioning with n-hexane (e.g., 5 liters).[3]
- Acid-Base Extraction: a. Dissolve the defatted aqueous extract in 10% acetic acid to adjust the pH to approximately 3.5.[3] b. Extract this acidic solution with chloroform three times (e.g., 3 x 2 liters) to yield a preliminary alkaloid fraction (A1).[3] c. Basify the remaining acidic aqueous filtrate to a pH of 9-10 by adding ammonium hydroxide.[3] d. Extract the basified solution with chloroform three times (e.g., 3 x 2 liters) to obtain the crude alkaloid gummy fraction (A2).[3]

Purification of Conophylline by Column Chromatography

This protocol outlines a general procedure for the isolation of **conophylline** from the crude alkaloid extract using column chromatography.

Objective: To purify **conophylline** from the crude alkaloid mixture.



Materials:

- Crude alkaloid extract (from section 2.1)
- Silica gel (for column chromatography)
- Solvents for elution (e.g., petroleum ether, ethyl acetate in increasing polarity gradient)
- Glass column for chromatography
- Fraction collector
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp for visualization

Procedure:

- Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., petroleum ether). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
- Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the packed silica gel column.
- Elution: a. Begin elution with a non-polar solvent such as petroleum ether.[4] b. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate.[4]
- Fraction Collection: Collect the eluate in separate fractions using a fraction collector.
- Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC).
 Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
- Pooling and Isolation: Combine the fractions that show a spot corresponding to the Rf value of pure conophylline. Evaporate the solvent from the pooled fractions to obtain the purified conophylline.



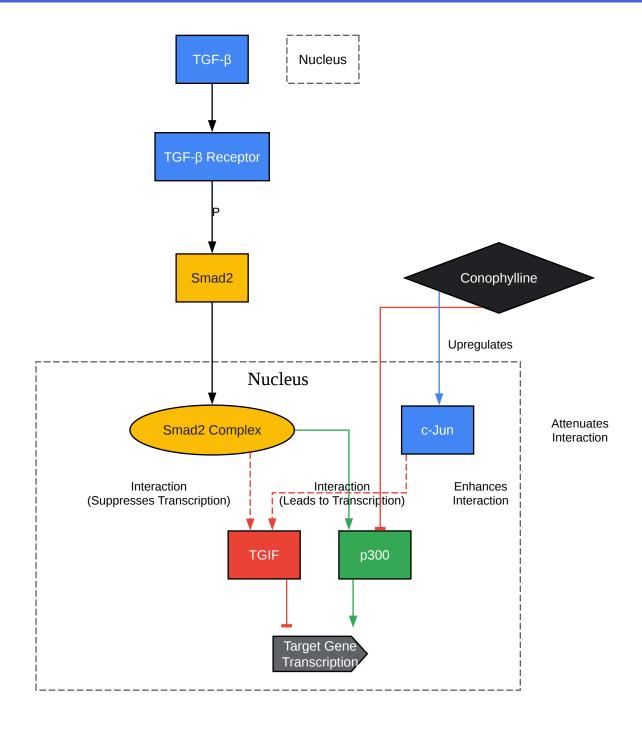
Signaling Pathways and Mechanisms of Action

Conophylline has been shown to modulate key signaling pathways involved in cell growth, differentiation, and fibrosis. The following diagrams illustrate the known mechanisms of action.

Inhibition of TGF-β Signaling Pathway

Conophylline inhibits the transforming growth factor-beta (TGF- β) signaling pathway. It does not prevent the nuclear translocation of Smad2 but instead upregulates the expression of c-Jun.[5][6] This increased c-Jun enhances the interaction between the Smad2 complex and the corepressor TGIF, while attenuating the interaction with the coactivator p300.[5][6] This modulation ultimately suppresses TGF- β -induced transcriptional activity.[5][6]





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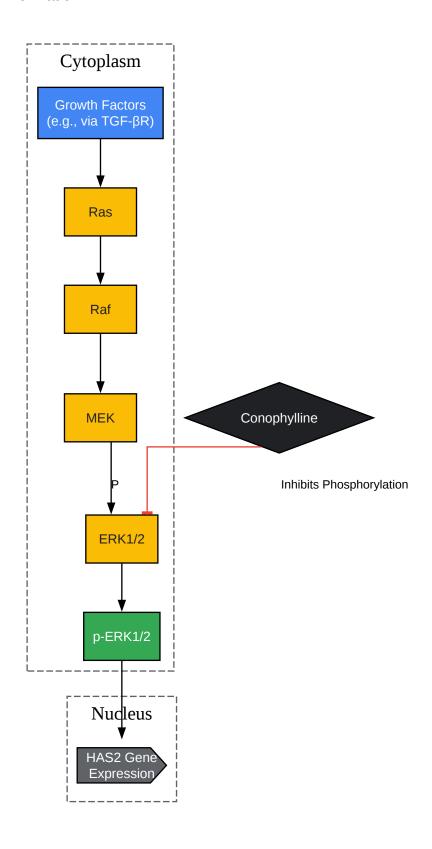
Conophylline's modulation of the TGF-β signaling pathway.

Inhibition of ERK1/2 Signaling Pathway

Conophylline has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition is suggested to be the mechanism by which



conophylline suppresses the expression of hyaluronan synthase 2 (HAS2), a key enzyme in extracellular matrix formation.





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Inhibition of the ERK1/2 signaling pathway by **conophylline**.

Conclusion

Conophylline, a bisindole alkaloid from Tabernaemontana divaricata, demonstrates significant potential as a therapeutic agent, particularly in oncology. This guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into its molecular mechanisms. Further investigation into optimizing extraction and purification processes, as well as comprehensive preclinical studies, are warranted to fully elucidate the therapeutic utility of this natural compound.

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